molecular formula C26H26O2 B12572031 4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene CAS No. 185310-26-3

4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene

Cat. No.: B12572031
CAS No.: 185310-26-3
M. Wt: 370.5 g/mol
InChI Key: LMJKLVBYBGKLKT-UHFFFAOYSA-N
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Description

4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is a chemical compound with the molecular formula C28H28O2 It is a derivative of binaphthalene, where two naphthalene units are connected through a central bond, and each naphthalene unit is substituted with an isopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene typically involves the reaction of 4,4’-dihydroxy-1,1’-binaphthalene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,4’-dihydroxy-1,1’-binaphthalene+2isopropyl bromideK2CO3,DMF4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene\text{4,4'-dihydroxy-1,1'-binaphthalene} + 2 \text{isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene} 4,4’-dihydroxy-1,1’-binaphthalene+2isopropyl bromideK2​CO3​,DMF​4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene rings.

Scientific Research Applications

4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to molecular interactions and binding studies with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with proteins, enzymes, or other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of chiral ligands and catalysts.

Properties

CAS No.

185310-26-3

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

1-propan-2-yloxy-4-(4-propan-2-yloxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C26H26O2/c1-17(2)27-25-15-13-21(19-9-5-7-11-23(19)25)22-14-16-26(28-18(3)4)24-12-8-6-10-20(22)24/h5-18H,1-4H3

InChI Key

LMJKLVBYBGKLKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC(C)C

Origin of Product

United States

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